2,4-difluorobenzyl 3-nitrobenzoate
Description
2,4-Difluorobenzyl 3-nitrobenzoate is a fluorinated aromatic ester comprising a 2,4-difluorobenzyl group esterified to a 3-nitrobenzoic acid moiety.
Key structural features:
- Benzyl group: 2,4-difluoro substitution enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
- Benzoate group: The nitro group at the 3-position (meta) introduces strong electron-withdrawing effects, affecting electronic distribution and reactivity.
Properties
IUPAC Name |
(2,4-difluorophenyl)methyl 3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2NO4/c15-11-5-4-10(13(16)7-11)8-21-14(18)9-2-1-3-12(6-9)17(19)20/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUGWQJGNCOQTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluorobenzyl 3-nitrobenzoate typically involves the esterification of 2,4-difluorobenzyl alcohol with 3-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluorobenzyl 3-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzyl ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products:
Nucleophilic Substitution: Substituted benzyl derivatives.
Reduction: 2,4-difluorobenzyl 3-aminobenzoate.
Hydrolysis: 2,4-difluorobenzyl alcohol and 3-nitrobenzoic acid.
Scientific Research Applications
2,4-Difluorobenzyl 3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: It is investigated for its potential as a building block in the synthesis of biologically active compounds.
Agricultural Chemistry: The compound is explored for its potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-difluorobenzyl 3-nitrobenzoate largely depends on its chemical reactivity. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzyl ring. The fluorine atoms can influence the compound’s lipophilicity and metabolic stability. These properties make it a valuable intermediate in various chemical transformations .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes critical differences between 2,4-difluorobenzyl 3-nitrobenzoate and related compounds:
Key Comparative Insights
Electronic Effects
- Nitro Group Positioning : The meta-nitro group in the target compound reduces resonance stabilization of the ester carbonyl compared to para-nitro analogs (e.g., methyl 2,5-difluoro-4-nitrobenzoate), possibly altering reactivity in nucleophilic attacks .
Physicochemical Properties
- Lipophilicity : The benzyl ester group and fluorine substituents enhance lipophilicity compared to methyl esters, which may improve membrane permeability in drug design contexts .
- Stability : Fluorinated benzyl esters (e.g., TAK-385 derivatives) demonstrate improved metabolic stability, a trait likely shared by the target compound .
Pharmaceutical Potential
- Fluorinated benzyl esters, such as TAK-385, highlight the role of fluorine in enhancing binding affinity and reducing off-target effects . The target compound’s fluorinated benzyl group may offer similar advantages in drug discovery.
- The nitro group could serve as a synthetic handle for further functionalization, such as reduction to an amine for coupling reactions.
Stability and Reactivity
- Hydrolysis Resistance: The electron-withdrawing nitro and fluorine groups likely slow ester hydrolysis under basic conditions compared to non-fluorinated analogs.
- Thermal Stability : Fluorine substituents may improve thermal stability, as seen in related difluorobenzyl compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
